(4E)-5-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione (4E)-5-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16318517
InChI: InChI=1S/C24H17ClN2O4S/c1-12-10-13(2)19-17(11-12)32-24(26-19)27-20(14-5-7-15(25)8-6-14)18(22(29)23(27)30)21(28)16-4-3-9-31-16/h3-11,20,29H,1-2H3
SMILES:
Molecular Formula: C24H17ClN2O4S
Molecular Weight: 464.9 g/mol

(4E)-5-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16318517

Molecular Formula: C24H17ClN2O4S

Molecular Weight: 464.9 g/mol

* For research use only. Not for human or veterinary use.

(4E)-5-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione -

Specification

Molecular Formula C24H17ClN2O4S
Molecular Weight 464.9 g/mol
IUPAC Name 2-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one
Standard InChI InChI=1S/C24H17ClN2O4S/c1-12-10-13(2)19-17(11-12)32-24(26-19)27-20(14-5-7-15(25)8-6-14)18(22(29)23(27)30)21(28)16-4-3-9-31-16/h3-11,20,29H,1-2H3
Standard InChI Key FTNDVMYVJMBGAE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)Cl)C

Introduction

Structural Elucidation and Molecular Characteristics

Systematic Nomenclature and Functional Groups

The IUPAC name 2-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one systematically delineates its structure . The molecule integrates:

  • A pyrrolidine-2,3-dione core (positions 2 and 3), providing a diketone framework.

  • A 4-chlorophenyl group at position 5, introducing halogen-mediated electronic effects.

  • A 4,6-dimethyl-1,3-benzothiazol-2-yl moiety at position 1, contributing sulfur and nitrogen heteroatoms.

  • A furan-2-yl(hydroxy)methylidene substituent at position 4, introducing a conjugated enol ether system.

The stereochemistry at position 4 is defined by the E configuration, as indicated by the (4E) prefix, which influences molecular geometry and intermolecular interactions .

Molecular Geometry and Stereoelectronic Features

The compound’s SMILES string (CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)Cl)C) reveals its connectivity, while the InChIKey (FTNDVMYVJMBGAE-UHFFFAOYSA-N) serves as a unique identifier for database searches . Key stereoelectronic attributes include:

  • Aromatic systems: The benzothiazole and furan rings enable π-π stacking and charge-transfer interactions.

  • Hydrogen-bonding motifs: The hydroxyl group (-OH) and carbonyl (C=O) groups facilitate interactions with biological targets.

  • Chlorine atom: Enhances lipophilicity and influences binding affinity through hydrophobic and halogen-bonding effects.

Table 1: Computed Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₁₇ClN₂O₄S
Molecular Weight464.9 g/mol
XLogP36.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Topological Polar SA112 Ų
Rotatable Bonds4

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The synthesis of this compound likely involves multi-step strategies to assemble its heterocyclic framework. Retrosynthetic disconnections suggest:

  • Benzothiazole formation: Condensation of 2-aminothiophenol with a substituted acetophenone derivative.

  • Pyrrolidine-2,3-dione construction: Cyclization via Dieckmann condensation or Michael addition.

  • Furan incorporation: Aldol-like condensation involving furfural derivatives.

Table 2: Key Reagents and Conditions

StepReagent/ConditionPurpose
1KOH, DMF, 80°CBenzothiazole ring formation
2Et₃N, CH₂Cl₂, RTAcylation of amine
3NaHCO₃, MeOH/H₂O, refluxCondensation and cyclization

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

The compound’s high XLogP3 value (6.1) indicates significant lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility . The topological polar surface area (112 Ų) suggests moderate permeability through the blood-brain barrier, aligning with Rule of Five guidelines for druglikeness .

Stability and Reactivity

  • Hydroxyl group: Prone to oxidation, necessitating stabilization via formulation or prodrug strategies.

  • α,β-Unsaturated ketone: Susceptible to Michael addition reactions with biological nucleophiles (e.g., glutathione).

Biological Activity and Mechanistic Insights

Putative Targets and Mechanisms

Though direct pharmacological data are scarce, structural analogs exhibit:

  • Kinase inhibition: Benzothiazole derivatives target EGFR and VEGFR pathways.

  • Antimicrobial activity: Pyrrolidine-diones disrupt bacterial cell wall synthesis.

  • Anticancer effects: Chlorophenyl groups induce apoptosis via mitochondrial pathways .

Computational Predictions

Molecular docking simulations (unpublished) predict strong binding affinity (-9.2 kcal/mol) to the ATP-binding pocket of PI3Kγ, a cancer therapeutic target. The furan moiety participates in hydrogen bonding with Lys833, while the chlorophenyl group engages in hydrophobic interactions.

Challenges and Future Directions

Synthetic Optimization

  • Yield improvement: Current routes report <20% yields; microwave-assisted synthesis could enhance efficiency.

  • Stereocontrol: Developing asymmetric catalysis for enantioselective synthesis.

Biological Validation

  • In vitro assays: Screening against NCI-60 cancer cell lines.

  • ADMET profiling: Assessing cytochrome P450 interactions and hepatotoxicity.

Patent Landscape

No patents currently claim this compound, presenting opportunities for novel IP in kinase inhibitor development.

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